TRH Receptor Binding Affinity
In a direct competition binding assay using 3H-TRH on rat brain sections, pGlu-Pro-NH2 failed to displace 3H-TRH binding at concentrations where unlabeled TRH produced dose-dependent inhibition. TRH bound to a single class of receptors with a dissociation constant (Kd) of 6 nM and a binding site density (Bmax) of 20 fmol/mg protein [1]. By contrast, pGlu-Pro-NH2 was explicitly classified as 'ineffective,' alongside pGlu-His and His-Pro-diketopiperazine, whereas 3-Me-TRH was as potent as TRH [1]. This establishes pGlu-Pro-NH2 as a bona fide negative-control peptide for TRH receptor studies.
| Evidence Dimension | TRH receptor binding affinity (displacement of 3H-TRH) |
|---|---|
| Target Compound Data | No significant displacement of 3H-TRH (classified as 'ineffective') |
| Comparator Or Baseline | TRH (pGlu-His-Pro-NH2): Kd = 6 nM; 3-Me-TRH: equipotent to TRH |
| Quantified Difference | pGlu-Pro-NH2: no measurable affinity; TRH: Kd = 6 nM |
| Conditions | In vitro radioligand binding with 3H-TRH (0.7–35 nM) on rat brain sections; Scatchard analysis |
Why This Matters
For scientists procuring a TRH-receptor-negative control, pGlu-Pro-NH2 is the structurally closest dipeptide fragment of TRH that lacks receptor affinity, avoiding confounding receptor-mediated effects.
- [1] Rostène, W., Morgat, J. L., Dussaillant, M., et al. (1984). In vitro biochemical characterization and autoradiographic distribution of 3H-thyrotropin-releasing hormone binding sites in rat brain sections. Neuroendocrinology, 38(4), 309–328. View Source
